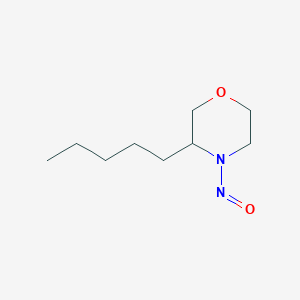

5-Pentyl-N-nitrosomorpholine

Übersicht

Beschreibung

5-Pentyl-N-nitrosomorpholine is an organic compound with the molecular formula C9H18N2O2. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by a morpholine ring substituted with a pentyl group and a nitroso group. Nitrosamines, including this compound, are often studied for their mutagenic and carcinogenic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Pentyl-N-nitrosomorpholine can be synthesized through the nitrosation of morpholine derivatives. The general synthetic route involves the reaction of morpholine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent the decomposition of the nitrosamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and morpholine derivatives to ensure safety and efficiency. The reaction is carried out in specialized reactors designed to control temperature and pressure, ensuring the consistent production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Pentyl-N-nitrosomorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of various substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

5-Pentyl-N-nitrosomorpholine serves as a precursor in synthesizing complex organic compounds. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Other Compounds : It is utilized in the production of substituted morpholines and other nitrogen-containing heterocycles.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic organic chemistry.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to nitroso derivatives | Potassium permanganate, Hydrogen peroxide |

| Reduction | Converts nitroso group to amine | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substitutes the nitroso group with other functional groups | Catalysts and specific solvents |

Biological Applications

In biological research, this compound is primarily studied for its mutagenic and carcinogenic properties.

- Mutagenicity Studies : It has been shown to induce mutations in bacterial systems, particularly in strains deficient in DNA repair mechanisms. The compound's ability to damage DNA is a focal point of its biological investigation.

- Carcinogenic Potential : Research indicates that this compound can form reactive intermediates that interact with cellular components, leading to DNA damage and potentially contributing to cancer development.

Case Study: Ames Test Results

A study evaluated the mutagenic effects of various nitrosamines, including this compound, using the Ames test. The results indicated significant mutagenicity in specific bacterial strains (e.g., TA1535), highlighting the compound's potential risks.

Medical Applications

The medical implications of this compound are particularly relevant in cancer research:

- Lead Compound for Anticancer Agents : Investigations are ongoing to explore its role as a lead compound for developing novel anticancer therapies. The structure-activity relationship (SAR) studies aim to enhance understanding of its biological activity and improve therapeutic efficacy.

- Risk Assessment : Regulatory bodies are increasingly focused on assessing the risks associated with nitrosamines in pharmaceuticals, given their carcinogenic potential.

Industrial Applications

In industrial contexts, this compound is used in the production of various products:

- Cosmetics and Rubber Production : It is relevant in industries where nitrosamines are utilized or formed as byproducts.

- Regulatory Compliance : Due to its classification as a potential carcinogen, manufacturers must adhere to strict regulations regarding its use and presence in consumer products.

Wirkmechanismus

The mechanism of action of 5-Pentyl-N-nitrosomorpholine involves its bioactivation to form reactive intermediates that can interact with cellular components. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive oxygen species and other intermediates that can cause DNA damage. This DNA damage is a key factor in its mutagenic and carcinogenic effects.

Vergleich Mit ähnlichen Verbindungen

N-Nitrosomorpholine: A closely related compound with similar structural features and carcinogenic properties.

N-Nitrosodimethylamine: Another nitrosamine known for its potent carcinogenic effects.

N-Nitrosopyrrolidine: A nitrosamine with a different ring structure but similar biological effects.

Uniqueness: 5-Pentyl-N-nitrosomorpholine is unique due to its specific substitution pattern, which influences its reactivity and biological effects. The presence of the pentyl group can affect its solubility, stability, and interaction with biological molecules, distinguishing it from other nitrosamines.

Biologische Aktivität

5-Pentyl-N-nitrosomorpholine (5-PNMOR) is a nitrosamine compound that has garnered attention due to its biological activity, particularly in relation to its potential carcinogenic effects. This article explores the metabolic pathways, genotoxicity, and other biological activities associated with 5-PNMOR, supported by data tables and relevant case studies.

Metabolism and Biochemical Pathways

5-PNMOR undergoes metabolic activation primarily through cytochrome P450 enzymes, which facilitate its conversion into reactive intermediates. These intermediates can form DNA adducts, leading to mutagenic effects. The metabolism of 5-PNMOR is similar to that of other nitrosamines, where denitrosation reactions yield nitrite and other metabolites.

Key Findings:

- Cytochrome P450 Role : The activation of 5-PNMOR is significantly influenced by the expression levels of various cytochrome P450 isoforms, particularly CYP2E1, which is critical for the bioactivation of low molecular weight nitrosamines .

- Metabolite Formation : Studies have shown that upon administration, 5-PNMOR can lead to the formation of acetaldehyde and nitrite in liver microsomal systems from rats, indicating its metabolic pathways are active and potentially harmful .

Genotoxicity and Carcinogenic Potential

Research indicates that 5-PNMOR exhibits genotoxic properties, contributing to its classification as a potential carcinogen. In vivo studies have demonstrated that exposure to this compound can lead to significant DNA damage.

Genotoxic Effects Observed:

- DNA Strand Breaks : Increased levels of DNA strand breaks were noted in various organs following exposure to 5-PNMOR in animal models .

- Micronucleus Formation : The compound has been shown to induce micronuclei in bone marrow cells, a marker of chromosomal damage .

Table 1: Summary of Genotoxic Effects of 5-PNMOR

| Study Type | Organ Affected | Observed Effect |

|---|---|---|

| In Vivo | Liver | DNA strand breaks |

| In Vivo | Bone Marrow | Micronucleus formation |

| In Vitro | Various Cell Lines | Mutagenic activity |

Case Studies

Several studies have examined the biological activity of 5-PNMOR with a focus on its carcinogenic potential:

- Study on Liver Tumor Induction :

- Human Exposure Assessment :

Biological Activities Beyond Carcinogenicity

In addition to its genotoxic effects, 5-PNMOR has been studied for other biological activities:

- Antioxidant Activity : Some derivatives of nitrosamines exhibit antioxidant properties; however, the specific antioxidant capacity of 5-PNMOR remains less clear and requires further investigation.

- Inflammatory Response Modulation : Preliminary studies suggest that nitrosamines can influence inflammatory pathways, potentially exacerbating conditions like cancer through inflammatory mediators .

Eigenschaften

IUPAC Name |

4-nitroso-3-pentylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-3-4-5-9-8-13-7-6-11(9)10-12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPPTRTVHVHEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933895 | |

| Record name | 4-Nitroso-3-pentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150226-13-4 | |

| Record name | 5-Pentyl-N-nitrosomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150226134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroso-3-pentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.